
Fructose-6-phosphate
Vue d'ensemble
Description
Le Fructose-6-phosphate est un dérivé du fructose, qui a été phosphorylé sur le groupe 6-hydroxy. C'est un intermédiaire clé dans la voie métabolique de la glycolyse et il est produit par l'isomérisation du glucose-6-phosphate. Ce composé joue un rôle crucial dans le métabolisme cellulaire et la production d'énergie .
Applications De Recherche Scientifique
Fructose-6-Phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various biochemical compounds.
Biology: Plays a vital role in metabolic studies and understanding cellular respiration.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of biofuels and other biotechnological applications
Mécanisme D'action
Target of Action
Fructose-6-phosphate (F6P) is a key intermediate in the glycolytic pathway and interacts with several enzymes within cells . The primary targets of F6P include:
- Fructose-1,6-bisphosphatase 1 : This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, acting as a rate-limiting enzyme in gluconeogenesis .
- 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 1 and 4 : These enzymes regulate the concentration of fructose 2,6-bisphosphate, a powerful activator of phosphofructokinase 1, the enzyme that controls the rate of glycolysis .
- 6-Phosphofructokinase : This enzyme is involved in the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate, a key regulatory step in the glycolytic pathway .
- Glucose-6-phosphate isomerase : This enzyme catalyzes the conversion of glucose-6-phosphate into fructose 6-phosphate .
Mode of Action
F6P is produced by the isomerization of glucose-6-phosphate, catalyzed by the enzyme glucose-6-phosphate isomerase . It can then be further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase . This conversion is a key regulatory step in the glycolytic pathway, controlling the rate of glucose metabolism .
Biochemical Pathways
F6P plays a crucial role in the glycolytic pathway, which is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP . F6P is also involved in the gluconeogenesis pathway, where it is converted back to glucose .
Pharmacokinetics
It is known that f6p can substitute for glucose-6-phosphate and is sufficient to maintain reductase activity of 11β-hsd1 in isolated microsomes .
Result of Action
The action of F6P in the glycolytic pathway results in the production of energy in the form of ATP . In the gluconeogenesis pathway, it contributes to the production of glucose, thus helping to maintain blood glucose levels .
Action Environment
The action of F6P is influenced by various environmental factors within the cell. For instance, the activity of the enzymes that F6P interacts with can be regulated by other molecules in the cell, such as ATP and AMP, which serve as indicators of the cell’s energy demand . Hormonal signaling pathways can also influence the regulation of these enzymes .
Analyse Biochimique
Biochemical Properties
Fructose-6-phosphate is involved in several biochemical reactions. It is produced by the isomerization of glucose-6-phosphate, catalyzed by the enzyme phosphoglucose isomerase . This compound is further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase-1 . This compound interacts with various enzymes and proteins, including phosphofructokinase-2, which converts it to fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1 . These interactions are crucial for regulating the glycolytic flux and maintaining cellular energy balance.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in glycolysis, where it is converted to fructose-1,6-bisphosphate, leading to the production of pyruvate and ATP . This compound also affects the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate . Additionally, this compound is involved in the regulation of insulin signaling and glucose homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with enzymes and proteins. It acts as a substrate for phosphoglucose isomerase and phosphofructokinase-1, facilitating the conversion of glucose-6-phosphate to fructose-1,6-bisphosphate . This compound also interacts with phosphofructokinase-2, leading to the formation of fructose-2,6-bisphosphate, which allosterically activates phosphofructokinase-1 and enhances glycolytic flux . These interactions are essential for maintaining cellular energy production and metabolic homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature . Long-term studies have shown that this compound can influence cellular function by modulating enzyme activities and metabolic pathways . In vitro and in vivo studies have demonstrated its role in regulating glucose metabolism and insulin signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance glycolytic flux and improve glucose homeostasis . High doses can lead to adverse effects, including hyperinsulinemia and metabolic dysregulation . These findings highlight the importance of dosage optimization in therapeutic applications involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . In glycolysis, it is converted to fructose-1,6-bisphosphate by phosphofructokinase-1 . In gluconeogenesis, it is produced from fructose-1,6-bisphosphate by fructose-1,6-bisphosphatase . This compound also participates in the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across the endoplasmic reticulum membrane by specific translocases . This compound can also be converted to glucose-6-phosphate and transported via glucose transporters . The distribution of this compound within cells is crucial for its metabolic functions and regulatory roles.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and the endoplasmic reticulum . Its subcellular localization is essential for its activity and function in metabolic pathways. The presence of this compound in the endoplasmic reticulum is particularly important for its role in glucocorticoid activation and metabolic regulation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Fructose-6-phosphate peut être synthétisé par l'isomérisation du glucose-6-phosphate à l'aide de l'enzyme phosphoglucose isomérase. Cette réaction est réversible et se produit dans des conditions physiologiques .
Méthodes de production industrielle : Dans les milieux industriels, le this compound est généralement produit par des procédés enzymatiques impliquant la phosphoglucose isomérase. Le procédé implique la conversion du glucose-6-phosphate en this compound dans un environnement contrôlé afin de garantir un rendement et une pureté élevés .
Types de réactions :
Oxydation : Le this compound peut subir une oxydation pour former divers produits, dont le fructose-1,6-bisphosphate.
Réduction : Il peut être réduit pour former d'autres phosphates de sucre.
Substitution : Les groupes hydroxyles du this compound peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Implique généralement l'utilisation d'oxydants tels que le NAD+.
Réduction : Implique des agents réducteurs tels que le NADH.
Substitution : Nécessite des catalyseurs et des conditions spécifiques en fonction de la substitution souhaitée.
Principaux produits :
Fructose-1,6-bisphosphate : Formé par phosphorylation.
Glycéraldéhyde-3-phosphate et dihydroxyacétone phosphate : Formés par clivage du fructose-1,6-bisphosphate.
4. Applications de la recherche scientifique
Le this compound a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés biochimiques.
Biologie : Joue un rôle essentiel dans les études métaboliques et la compréhension de la respiration cellulaire.
Médecine : Enquête sur son rôle dans les troubles métaboliques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans la production de biocarburants et d'autres applications biotechnologiques
5. Mécanisme d'action
Le this compound exerce ses effets principalement par son rôle dans la voie de la glycolyse. Il est isomérisé à partir du glucose-6-phosphate par la phosphoglucose isomérase, puis phosphorylé en fructose-1,6-bisphosphate par la phosphofructokinase. Cette phosphorylation est une étape de régulation clé de la glycolyse, contrôlant le flux de glucose dans la voie et influençant finalement la production d'énergie dans les cellules .
Composés similaires :
Glucose-6-phosphate : Un isomère du this compound, impliqué dans la même voie métabolique.
Fructose-1,6-bisphosphate : Un produit en aval de la glycolyse.
Mannose-6-phosphate : Un autre hexose phosphate impliqué dans la glycolyse et d'autres voies métaboliques.
Unicité : Le this compound est unique en raison de son rôle spécifique dans la glycolyse et de sa capacité à réguler la voie par sa conversion en fructose-1,6-bisphosphate. Cette fonction de régulation est cruciale pour maintenir l'équilibre énergétique cellulaire et le flux métabolique .
Comparaison Avec Des Composés Similaires
Glucose-6-Phosphate: An isomer of Fructose-6-Phosphate, involved in the same metabolic pathway.
Fructose-1,6-bisphosphate: A downstream product in glycolysis.
Mannose-6-Phosphate: Another hexose phosphate involved in glycolysis and other metabolic pathways.
Uniqueness: this compound is unique due to its specific role in glycolysis and its ability to regulate the pathway through its conversion to fructose-1,6-bisphosphate. This regulatory function is crucial for maintaining cellular energy balance and metabolic flux .
Propriétés
IUPAC Name |
[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOAOHZAIYLCY-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904350 | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very soluble in water; [Merck Index], Solid | |
| Record name | Fructose-6-phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
911 mg/mL | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
643-13-0, 6814-87-5 | |
| Record name | Fructose 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-6-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 6-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




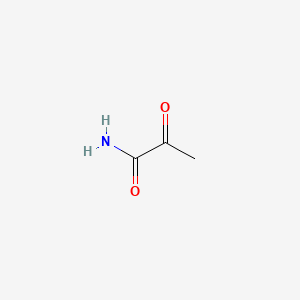
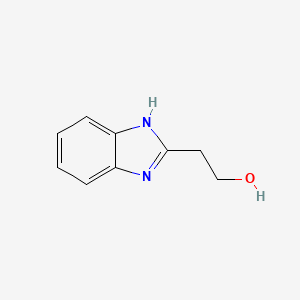
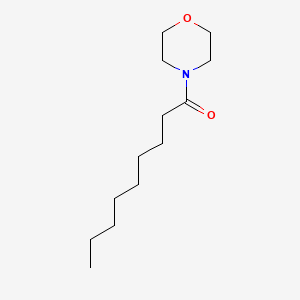
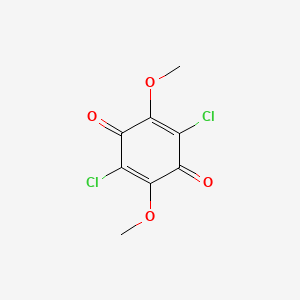

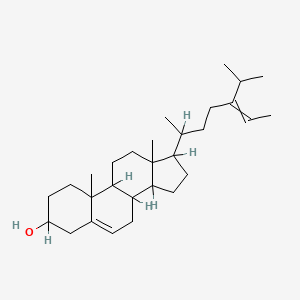


![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)
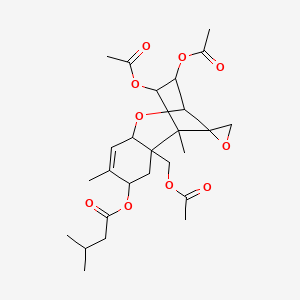
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)
![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)
